(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of lactic acid, where the hydrogen atom on the alpha carbon is replaced by a 3-methoxy-4-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid typically involves the esterification of 3-(3-Methoxy-4-hydroxyphenyl)propionic acid followed by hydrolysis. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that involve the conversion of precursor molecules .
Chemical Reactions Analysis
Types of Reactions
(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
Scientific Research Applications
(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate various signaling pathways involved in inflammation and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)lactic acid
- 3-(3-Methoxy-4-hydroxyphenyl)propionic acid
- 3-Hydroxy-4-methoxyphenylacetic acid
Uniqueness
(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYIZYRTOYHQRE-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.